![molecular formula C10H12ClF4NO B15340387 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride is a fluorinated organic compound It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and 2,2,2-trifluoroethanol.
Formation of the Trifluoroethoxy Group: The 2-fluoro-4-nitrophenol is reacted with 2,2,2-trifluoroethanol under basic conditions to form 2-fluoro-4-(2,2,2-trifluoroethoxy)phenol.
Reduction of the Nitro Group: The nitro group in 2-fluoro-4-(2,2,2-trifluoroethoxy)phenol is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Formation of the Ethylamine Moiety: The resulting amine is then alkylated with an appropriate ethylating agent to form 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoroethoxy positions, using nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the trifluoroethoxy group can be hydrolyzed to yield the corresponding phenol derivative.
Scientific Research Applications
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Due to its fluorinated structure, the compound is explored for use in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involving neurotransmitters or second messengers, resulting in changes in cellular function and behavior.
Comparison with Similar Compounds
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride can be compared with other similar compounds:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares the trifluoroethoxy group but differs in its overall structure and applications.
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene: This compound is a precursor in the synthesis of this compound and has different chemical properties and reactivity.
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound contains a boronic acid group and is used in different chemical reactions and applications.
Properties
Molecular Formula |
C10H12ClF4NO |
|---|---|
Molecular Weight |
273.65 g/mol |
IUPAC Name |
1-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H |
InChI Key |
KDWVEVVSIAVBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OCC(F)(F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


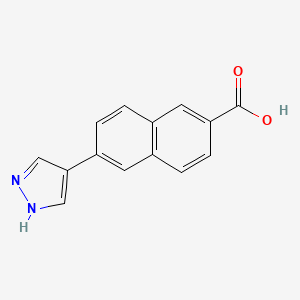

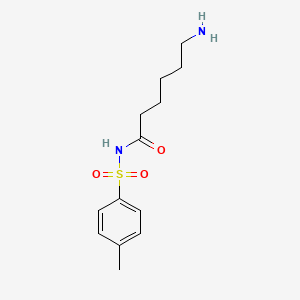
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
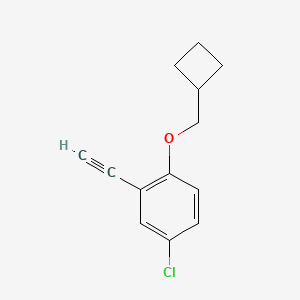
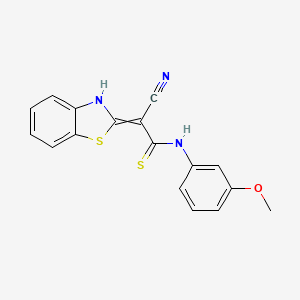
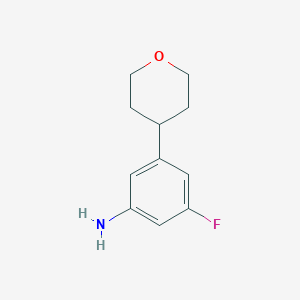
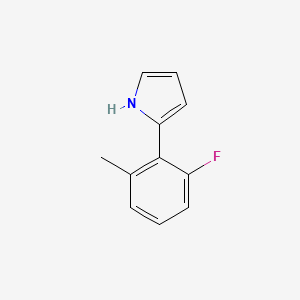
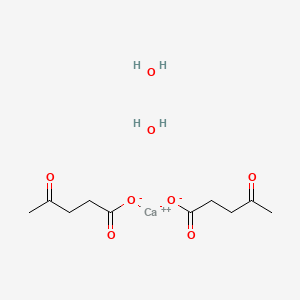
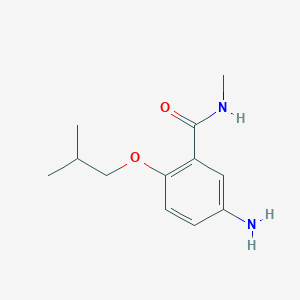
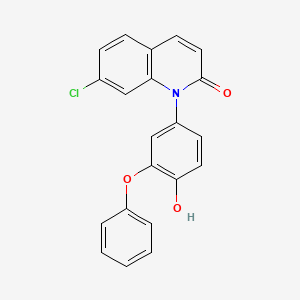

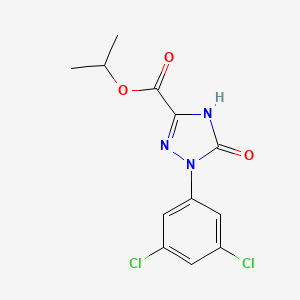
![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)
